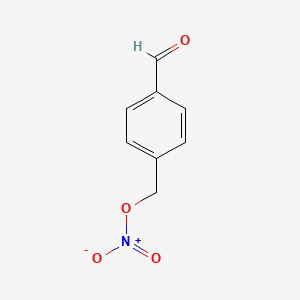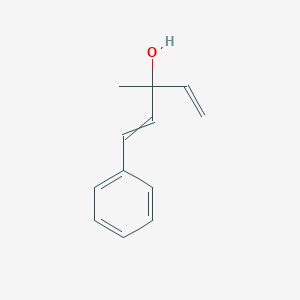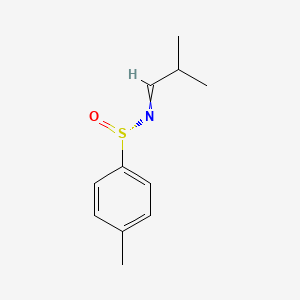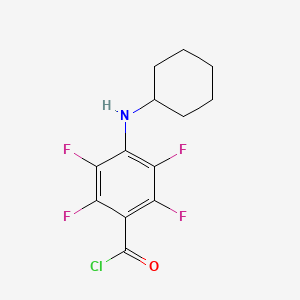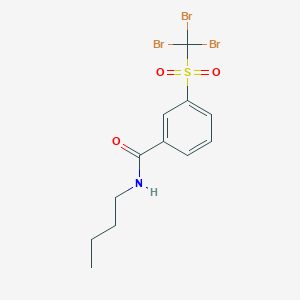![molecular formula C20H18O4 B12569600 3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) CAS No. 189898-26-8](/img/structure/B12569600.png)
3,3'-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is an organic compound characterized by its complex molecular structure It consists of a central 1,4-phenylenebis(methylene) unit flanked by two benzene-1,2-diol groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) typically involves the reaction of 1,4-phenylenebis(methylene) with benzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often employs advanced techniques such as microwave-assisted synthesis to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The hydroxyl groups in the benzene-1,2-diol units can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce hydroquinone derivatives .
科学的研究の応用
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant properties.
作用機序
The mechanism by which 3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing biological processes .
類似化合物との比較
Similar Compounds
3,3’-[1,2-Phenylenebis(methylene)]di(benzene-1,2-diol): Similar structure but with a different central unit.
3,3’-[1,3-Phenylenebis(methylene)]di(benzene-1,2-diol): Another structural isomer with distinct properties.
Hydroquinone derivatives: Compounds with similar hydroxyl groups but different central units.
Uniqueness
3,3’-[1,4-Phenylenebis(methylene)]di(benzene-1,2-diol) is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
CAS番号 |
189898-26-8 |
|---|---|
分子式 |
C20H18O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
3-[[4-[(2,3-dihydroxyphenyl)methyl]phenyl]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C20H18O4/c21-17-5-1-3-15(19(17)23)11-13-7-9-14(10-8-13)12-16-4-2-6-18(22)20(16)24/h1-10,21-24H,11-12H2 |
InChIキー |
JYWLNIJVYZSDMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)CC2=CC=C(C=C2)CC3=C(C(=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
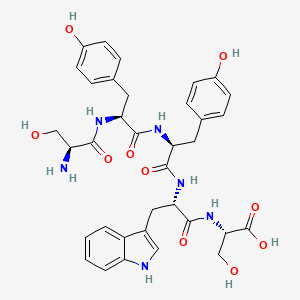
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
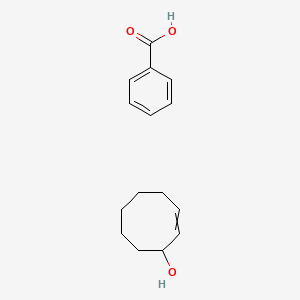
![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
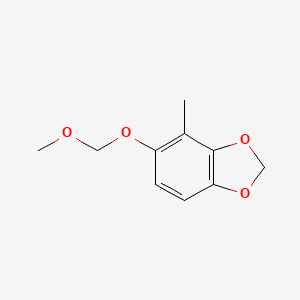
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
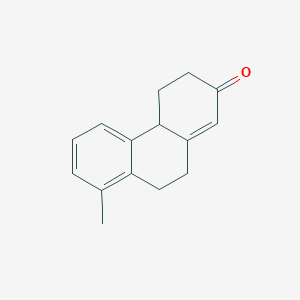
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5-(2-thienyl)-](/img/structure/B12569567.png)
